![molecular formula C11H20O6 B580518 (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate CAS No. 93635-76-8](/img/structure/B580518.png)
(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
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Description
The compound “(2S,3R)-Ethyl 3-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate” is a complex organic molecule. The (2S,3R) and ® notations refer to the stereochemistry of the molecule, indicating the spatial arrangement of the atoms . The molecule contains an ethyl group, a dioxolane ring (a type of ether), two hydroxyl groups, and a carboxylate ester group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The dioxolane ring would add a cyclic structure to the molecule, and the stereochemistry would affect the 3D conformation of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the ester and hydroxyls would likely make it somewhat polar .Scientific Research Applications
Synthesis of Pharmaceutical Compounds : This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals. For example, Mukarram et al. (2011) describe a practical process for synthesizing an intermediate used in preparing gemcitabine hydrochloride, a chemotherapy medication (Mukarram et al., 2011).
Material Science and Polymer Chemistry : Various derivatives are used in the creation of specialized materials. For instance, Fukuda and Nakashima (1983) explored the photocrosslinking properties of polymers containing dioxolane derivatives, highlighting their potential in materials science (Fukuda & Nakashima, 1983).
Synthesis of Beta-Amino Acids : Fernandez et al. (2006) describe a stereocontrolled synthesis of beta-amino acids using derivatives of this compound, showcasing its utility in producing complex organic molecules (Fernandez et al., 2006).
Fuel and Solvent Production : Harvey et al. (2016) demonstrated the use of dioxolane derivatives in producing sustainable gasoline blending components, diesel oxygenates, and industrial solvents (Harvey, Merriman, & Quintana, 2016).
Chiral Recognition and Bioconjugation : Dong et al. (2015) synthesized novel polymers for selective recognition of enantiomers, leveraging the chiral properties of dioxolane derivatives (Dong et al., 2015). Similarly, Rossi et al. (2008) worked on the RAFT synthesis of acrylic copolymers containing dioxolane functional groups for bioconjugation applications (Rossi, Zou, Scott, & Kizhakkedathu, 2008).
properties
IUPAC Name |
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCHXRCKXIVVCN-XLDPMVHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@](C)([C@@H]([C@H]1COC(O1)(C)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680992 |
Source
|
Record name | ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate | |
CAS RN |
93635-76-8 |
Source
|
Record name | ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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